molecular formula C6H10O2S B6182306 rac-(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid, cis CAS No. 1773508-24-9

rac-(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid, cis

Cat. No.: B6182306
CAS No.: 1773508-24-9
M. Wt: 146.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid, cis is a chiral cyclobutane derivative featuring a carboxylic acid group and a methylsulfanyl (SCH₃) substituent in a cis configuration at the 1- and 3-positions of the four-membered ring. The "rac" designation indicates a racemic mixture of enantiomers. While specific data for this compound (e.g., CAS number, synthesis routes) is absent in the provided evidence, its structural analogs suggest it may serve as a chiral building block in pharmaceutical or agrochemical research.

Properties

CAS No.

1773508-24-9

Molecular Formula

C6H10O2S

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Biological Activity

Rac-(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid, cis is a racemic compound notable for its unique cyclobutane structure, which includes a methylsulfanyl group and a carboxylic acid functional group. Its molecular formula is C₆H₁₀O₂S, with a molecular weight of 146.2 g/mol. The compound appears as a white crystalline solid and is soluble in both water and organic solvents, with a melting point ranging from 160-163°C. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The structural characteristics of rac-(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid allow it to engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions may influence enzyme activity and protein-ligand binding dynamics, making it a candidate for further research in biological systems.

Initial studies suggest that rac-(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid may interact with biological macromolecules, potentially affecting metabolic pathways. Specific pathways and targets are still under investigation; however, the compound's ability to participate in enzyme inhibition or modulation is of significant interest.

Case Studies

  • Enzyme Interaction Studies : Research indicates that the compound may influence the activity of certain enzymes involved in metabolic pathways. For instance, its structural features could allow it to act as an inhibitor or modulator of enzymes that are crucial in biosynthetic processes.
  • Protein-Ligand Binding Dynamics : Interaction studies have shown that this compound can bind to various proteins, potentially altering their function. This binding could lead to significant changes in cellular processes and has implications for drug design.

Comparative Analysis

To better understand the biological activity of rac-(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acidContains a tert-butoxycarbonyl protecting groupUseful for protecting amines during synthesis
Rac-(1s,3s)-3-hydroxy-3-(pyridin-4-yl)cyclobutane-1-carboxylic acidFeatures hydroxyl and pyridinyl groupsPotential applications in anti-inflammatory therapies
3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acidSimilar cyclobutane core but different functional groupsExplored for diverse synthetic applications

This table highlights how rac-(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid stands out due to its specific combination of functional groups and stereochemistry.

Research Findings

Recent findings indicate that the compound's unique structure allows it to exhibit notable biological activities. The interaction studies suggest promising avenues for further research in medicinal chemistry, particularly concerning its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare rac-(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid, cis with structurally related cyclobutane and cyclopentane derivatives, emphasizing functional groups, physical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents/Configuration Applications/Notes
This compound (Target) C₇H₁₀O₂S 158.21 (calculated) Carboxylic acid, methylsulfanyl cis-1,3-substitution; racemic mixture Presumed chiral synthon; potential use in drug discovery (inferred from analogs)
cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride C₆H₁₂ClNO₂ 165.62 Carboxylic acid, aminomethyl cis-1,3-substitution; hydrochloride salt Chiral building block; 98% purity; used in peptide mimetics or enzyme inhibitors
cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid C₉H₁₄O₃ 170.21 (calculated) Carboxylic acid, hydroxyl, ethyl cis-3-hydroxy, 1-methyl substitution Pharmaceutical intermediate (e.g., synthesis of anti-inflammatory agents)
rac-methyl (1s,3s)-3-(ethenyloxy)cyclobutane-1-carboxylate, cis C₈H₁₂O₃ 156.18 Ester, ethenyloxy cis-1,3-substitution; racemic mixture Research reagent; ester form enhances lipophilicity for delivery studies
Cyclobutanecarboxylic acid, 3-(methylamino)-, 1-methylethyl ester, cis- C₉H₁₇NO₂ 171.24 Ester, methylamino cis-1,3-substitution Intermediate in agrochemical synthesis; ester group improves stability
rac-(1R,3S)-3-Carbamoylcyclopentane-1-carboxylic acid C₇H₁₁NO₃ 157.17 Carboxylic acid, carbamoyl Cyclopentane backbone Versatile in drug development (e.g., kinase inhibitors); ≥95% purity

Key Comparative Insights

Functional Group Influence: The methylsulfanyl group in the target compound offers distinct reactivity compared to aminomethyl () or hydroxyl () groups. For example, thioethers can participate in oxidation reactions to sulfoxides/sulfones, whereas amino groups enable amide bond formation. Ester derivatives (–10) exhibit higher lipophilicity than carboxylic acids, enhancing membrane permeability in drug candidates.

Physicochemical Properties :

  • The hydrochloride salt in improves aqueous solubility, critical for biological assays. In contrast, neutral carboxylic acids (e.g., target compound) may require formulation adjustments for solubility.
  • Hydroxyl groups () introduce hydrogen-bonding capacity, affecting crystallization behavior and bioavailability.

Applications :

  • Chiral building blocks () are prioritized in enantioselective synthesis, whereas ester derivatives (–10) are often intermediates in prodrug design.
  • The target compound’s methylsulfanyl group could mimic methionine residues in peptides or act as a directing group in catalysis.

Research Findings

  • Stereochemical Stability : Cyclobutane cis-substituents (e.g., ) often exhibit restricted rotation, enhancing conformational rigidity for target-binding studies .
  • Synthetic Accessibility : Cyclobutane derivatives are typically synthesized via [2+2] cycloadditions or ring-closing metathesis, but stereoselective routes for cis-1,3-substitution remain challenging .
  • Biological Relevance: Analogs like cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride () are used in peptide mimetics due to their constrained geometry and bioisosteric properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.